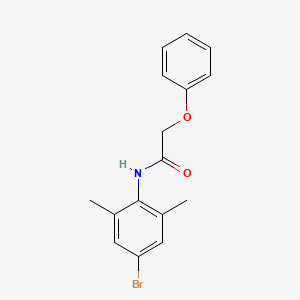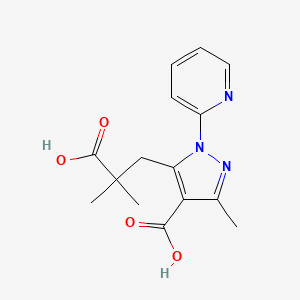
1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. It is used in scientific research for its potential therapeutic properties, particularly in the field of neurology.
作用机制
The exact mechanism of action of 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood. However, it has been suggested that it may act by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride can increase the levels of dopamine, serotonin, and acetylcholine in the brain. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, it has been shown to enhance cognitive function and memory in animal studies.
实验室实验的优点和局限性
One advantage of using 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride in lab experiments is its potential therapeutic properties in various neurological disorders. It may also be useful in studying the mechanisms underlying these disorders and in developing new treatments. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of focus could be on its potential therapeutic properties in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be on developing more efficient synthesis methods for the compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action and to identify any potential side effects or limitations of the compound.
合成方法
The synthesis of 1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride involves the condensation of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride and hydrochloric acid to yield the final product.
科学研究应用
1-(3-methoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been extensively studied for its potential therapeutic properties in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. In addition, it has been found to enhance cognitive function and memory in animal studies.
属性
IUPAC Name |
1-(3-methoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-19-13-6-4-5-12(11-13)15-14-7-2-3-8-16(14,18)9-10-17-15;/h4-6,11,14-15,17-18H,2-3,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMCCVHPUYEOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3CCCCC3(CCN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)

![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![3-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6003233.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6003237.png)
![1-cycloheptyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003239.png)

![4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003253.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003273.png)

![2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B6003285.png)
![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6003300.png)